
2-Phenylprop-1-ene-1,1,3-tricarbonitrile
Descripción general
Descripción
2-Phenylprop-1-ene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C12H7N3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylprop-1-ene-1,1,3-tricarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylprop-1-ene-1,1,3-tricarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activities : Mohareb and Moustafa (2011) report that 2-aminoprop-1-ene-1,1,3-tricarbonitrile can synthesize derivatives of tetrahydronaphthalene, hexahydroisoquinoline, and hexahydrocinnoline, which show potential antitumor activities with inhibitory effects on certain cell lines (Mohareb & Moustafa, 2011).
Synthesis of Chemical Derivatives : Behbahani et al. (2012) describe the electrochemical oxidation of hydroquinones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile, leading to the synthesis of 2,4-diamino-6-hydroxybenzofuro(2,3-b)pyridine-3-carbonitrile derivatives in good to excellent yields (Behbahani et al., 2012).
Chromophores for Spectroscopy and Photoluminescence : Fedoseev et al. (2016) found that 2-[4-aryl-3-cyano-5-hydroxy-5-methyl-1H-pyrrol-2(5H)-ylidene]malononitriles have potential as new donor-acceptor chromophores for spectroscopy and photoluminescence applications (Fedoseev et al., 2016).
Antibacterial Activities : A study by Deghady et al. (2021) on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound related to 2-Phenylprop-1-ene-1,1,3-tricarbonitrile, shows high chemical reactivity and strong antibacterial activity against Staphylococcus aureus, with the carbonyl group playing a significant role in inhibitory potential (Deghady et al., 2021).
Synthesis of Triarylpyridines : Bardasov et al. (2017) detailed the synthesis of triarylpyridines containing a buta-1,3-diene-1,1,3-tricarbonitrile fragment, using aromatic aldehydes, 2-phenylacetophenone, and a malononitrile dimer (Bardasov et al., 2017).
Green Synthetic Approaches : Al-Mousawi et al. (2011) discuss the heat-induced synthesis of polyfunctionally substituted aromatics using enaminones and enaminonitriles, offering a green, versatile approach for organic synthesis (Al-Mousawi et al., 2011).
Propiedades
IUPAC Name |
2-phenylprop-1-ene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-7-6-12(11(8-14)9-15)10-4-2-1-3-5-10/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGPOSFUSLYERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404984 | |
| Record name | 1-Propene-1,1,3-tricarbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propene-1,1,3-tricarbonitrile, 2-phenyl- | |
CAS RN |
101685-29-4 | |
| Record name | 1-Propene-1,1,3-tricarbonitrile, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


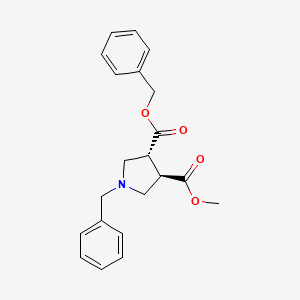


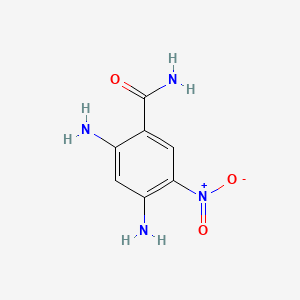
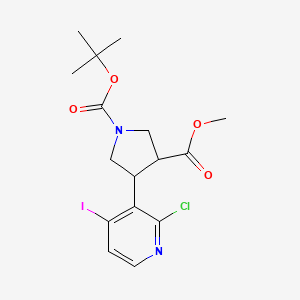
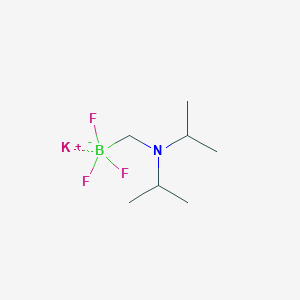
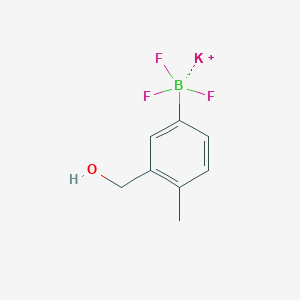
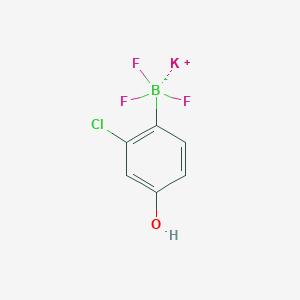
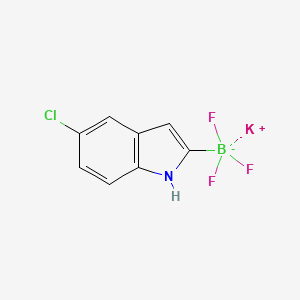
![Potassium [4-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)phenyl]trifluoroboranuide](/img/structure/B8205175.png)

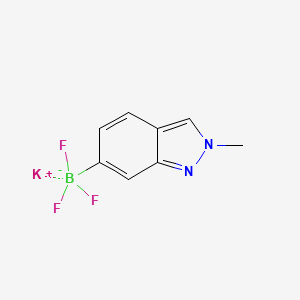

![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-2-[(2,2-diphenylacetyl)amino]-5-(hydrazinylmethylideneamino)pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B8205204.png)